2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a furan ring, an oxadiazole ring, and a piperazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Coupling with Piperazine: The final step involves coupling the thioacetylated oxadiazole with 4-phenylpiperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The thioacetyl group can undergo nucleophilic substitution reactions, often forming thioethers or thioesters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their conformation and function.
Pathways: It may interfere with cellular pathways, such as signal transduction and metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone can be compared with other similar compounds:
1-({[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine: This compound has a nitro group on the furan ring, which may enhance its antimicrobial activity.
1-({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine: The thienyl group can provide different electronic properties, affecting its reactivity and biological activity.
1-({[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine: The pyridyl group can enhance its binding affinity to certain proteins, making it useful in drug design.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and potential of this compound in scientific research.
Biological Activity
The compound 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N2O3S, with a molecular weight of approximately 328.4 g/mol. The structure features a furan ring, an oxadiazole moiety, and a piperazine group, contributing to its diverse chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C17H16N2O3S |
Molecular Weight | 328.4 g/mol |
IUPAC Name | This compound |
SMILES | CC(=O)C1=CC=CO1N=N(C2=CC=CC=C2)C(=O)S |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : Synthesized from cyclization of 1,4-dicarbonyl compounds.
- Synthesis of the Oxadiazole Ring : Formed through cyclization of hydrazides with carboxylic acids.
- Thioether Formation : The oxadiazole is linked to the furan via a thioether bond.
- Attachment of the Piperazine Group : Incorporation of the piperazine moiety to enhance biological activity.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains with EC50 values ranging from 5.44 to 66.98 μg/mL . The presence of the sulfanyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Effects
Studies have demonstrated that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation .
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The exact pathways remain to be fully elucidated but are likely related to the modulation of protein functions through binding interactions.
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those containing furan rings. The results indicated that compounds similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria with varying EC50 values .
Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, derivatives were screened against several cancer cell lines. The results revealed that compounds with structural similarities exhibited potent cytotoxicity, suggesting their potential as lead compounds for further drug development .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16(13-26-18-20-19-17(25-18)15-7-4-12-24-15)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLRGVGNQTVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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